1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one
Description
1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one is a halogenated aryl ketone derivative characterized by a propan-2-one backbone substituted with a 3-amino-2-bromophenyl group and a chlorine atom. Its molecular formula is C₉H₈BrClNO, and its structure combines reactive functional groups (ketone, amino, and halogens) that enable diverse chemical reactivity, particularly in heterocyclic synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C9H9BrClNO |
|---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
1-(3-amino-2-bromophenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(13)9(11)6-3-2-4-7(12)8(6)10/h2-4,9H,12H2,1H3 |
InChI Key |
NOMCFARVQZSYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one typically involves the bromination of a suitable precursor followed by chlorination and amination steps. One common method is the bromination of 3-aminophenylpropanone, followed by chlorination using thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to handle the hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Scientific Research Applications
Leishmania infantum Trypanothione Reductase Inhibition:
- A study explored the potential of 3-amino-1-arylpropan-1-one derivatives, structurally related to compound 1 (2-(diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate), as inhibitors of Trypanothione Reductase (TR) from Leishmania infantum (LiTR) .
- The synthesized compounds were screened in vitro, and all demonstrated activity, with residual activity percentages lower than 75% .
- Compound 1 binds to a unique site at the entrance of the NADPH binding cavity, absent in human glutathione reductase (hGR), suggesting a strategy for selective TR inhibition . It showed an IC50 of 7.5 μM against LiTR without activity against hGR (IC50 > 85 μM) .
- Further studies indicated a dose-dependent anti-proliferative effect on L. infantum promastigotes, with an IC50 of 12.44 μM, suggesting the compound can reach its target at the parasite level .
- The study also found that the introduction of a phenyl or 4-chlorophenyl group at the 4-position of the phenylpropan-1-one moiety yielded the best results for enzymatic inhibition . The activity decreases in the order of 4-Cl-Ph > Ph > Br for both esters and amides .
Synthesis and Availability
1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one is available from various suppliers for research purposes .
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Halogens (Br, Cl) and ketones increase electrophilicity, enhancing reactivity toward nucleophiles (e.g., thiourea in ).
- Amino Groups: The 3-amino substituent in the target compound may participate in hydrogen bonding, influencing crystal packing (as seen in β-amino ketones in ) .
Physical and Spectral Properties
Spectral data for analogous compounds provide insights into the target compound’s expected characteristics:
Infrared Spectroscopy :
NMR Spectroscopy :
- ¹H NMR: Aromatic protons in the 3-amino-2-bromophenyl group are expected near δ 6.5–7.5 ppm (cf. δ 7.01–7.75 ppm in ). The ketone’s methyl group may appear as a singlet near δ 2.1–2.5 ppm .
Biological Activity
1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structural features, including the presence of an amino group and halogen substituents, suggest various interactions with biological macromolecules, potentially influencing enzyme activity and receptor interactions.
Chemical Structure
The molecular formula of 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one is C10H10BrClN. The structure is characterized by:
- Amino Group : This functional group can form hydrogen bonds with biological targets.
- Bromine and Chlorine Atoms : These halogens can participate in halogen bonding, affecting the compound's reactivity and interaction with biomolecules.
The mechanism of action for 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group facilitates hydrogen bonding, while the halogens contribute to additional bonding interactions. These properties may lead to modulation of enzyme activities or receptor functions, resulting in various biological effects.
Biological Activity
Research indicates that 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one exhibits several biological activities:
Antimicrobial Activity
A study evaluating the antimicrobial potential of similar compounds has shown that halogenated derivatives often possess enhanced lipophilicity, allowing them to penetrate cell membranes effectively. This suggests that 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one may exhibit significant activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Compounds structurally related to 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one have been investigated for their anticancer properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines, with some exhibiting IC50 values indicating moderate to high potency against specific types of cancer .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one:
Comparative Analysis with Similar Compounds
The following table compares 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one with structurally similar compounds regarding their unique features and potential biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Amino-2-methylphenyl)-1-chloropropan-2-one | Methyl group instead of bromine | Different reactivity due to less electronegative substituent |
| 1-(3-Amino-4-fluorophenyl)-1-chloropropan-2-one | Fluorine atom substitution | Variations in chemical behavior and potential biological activity |
| 1-(3-Amino-4-bromophenyl)-1-chloropropan-2-one | Bromine atom substitution | Alters reactivity patterns compared to chlorine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
